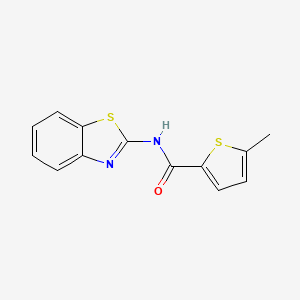

N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-8-6-7-11(17-8)12(16)15-13-14-9-4-2-3-5-10(9)18-13/h2-7H,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAQBRLWAHPZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide typically involves the coupling of 2-aminobenzothiazole with 5-methylthiophene-2-carboxylic acid. This reaction can be facilitated by using coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide . The reaction conditions are generally mild, and the product can be obtained in high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and thiophene rings exhibit significant antimicrobial properties . N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide may serve as a lead compound in developing new antimicrobial agents . Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that benzothiazole derivatives can inhibit bacterial growth in vitro, making them suitable candidates for further investigation in drug design.

Anticancer Potential

The compound's structure suggests potential anticancer activity . Benzothiazole derivatives are frequently evaluated for their efficacy against different cancer cell lines. Preliminary studies indicate that N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide could interact with proteins involved in cancer pathways, leading to growth inhibition of tumor cells .

Anti-tubercular Properties

Research has highlighted the potential of benzothiazole compounds as anti-tubercular agents . Compounds similar to N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide have shown promising results against Mycobacterium tuberculosis, especially in multidrug-resistant strains . The mechanisms of action may involve the inhibition of critical enzymes or pathways necessary for bacterial survival.

Organic Electronics

The unique properties of thiophene-based materials make them suitable for applications in organic electronics . Research has explored the use of thiophene derivatives in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of benzothiazole into the structure may enhance the electronic properties and stability of these materials .

Sensors

N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide can also be explored as a component in sensors for detecting biological analytes. The compound's ability to form stable complexes with various biomolecules could be leveraged to develop sensitive detection systems for DNA, proteins, or small bioanalytes .

Data Summary

The following table summarizes the biological activities and potential applications of N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide and related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(6-amino-1,3-benzothiazol-2-yl)acetamide | Benzothiazole core; acetamide group | Antimicrobial activity |

| N-(4-chlorophenyl)-N-(6-amino-1,3-benzothiazol-2-yl)carbamate | Benzothiazole core; carbamate group | Anticancer properties |

| N-(6-amino-1,3-benzothiazol-2-yl)benzamide | Benzothiazole core; benzamide group | Neuroprotective effects |

| 2-Amino-N-(benzothiazol-2-yl)thioacetamide | Benzothiazole core; thioacetamide group | Antiviral activity |

Case Studies

- Antimicrobial Efficacy : A study conducted on benzothiazole derivatives showed that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) range that supports the potential use of these compounds in treating infections.

- Anticancer Mechanism : In vitro studies on cancer cell lines treated with benzothiazole derivatives revealed apoptosis induction through caspase activation pathways. The specific interactions between these compounds and cellular targets were analyzed using molecular docking simulations .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1,3-benzothiazol-2-yl)-5-methylthiophene-2-carboxamide can be compared to several related compounds, as outlined below:

Thiadiazole Derivatives

Example Compound : N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

| Feature | Target Compound | Thiadiazole Derivative |

|---|---|---|

| Core Structure | Benzothiazole + thiophene carboxamide | 1,3,4-Thiadiazole + thiophene carboxamide |

| Key Substituents | Methyl group on thiophene | Cyclopentylcarbamoyl sulfanyl group |

| Biological Activity | Antimicrobial, anticancer | Varied (dependent on substituents) |

Comparison: The thiadiazole derivative lacks the benzothiazole ring but shares the thiophene carboxamide component.

Nitrothiophene-Benzothiazole Analogues

Example Compound : N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide

| Feature | Target Compound | Nitrothiophene Analogue |

|---|---|---|

| Substituent on Thiophene | Methyl group | Nitro group |

| Electronic Effects | Electron-donating (methyl) | Electron-withdrawing (nitro) |

| Bioactivity | Improved metabolic stability | Enhanced electrophilic reactivity |

The methyl group in the target compound may offer better pharmacokinetic profiles due to reduced reactivity .

Triazole-Thiophene Hybrids

Example Compound : 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide

| Feature | Target Compound | Triazole-Thiophene Hybrid |

|---|---|---|

| Heterocyclic Component | Benzothiazole | 1,2,3-Triazole |

| Functional Groups | Methylthiophene carboxamide | Chlorothiophene + triazole linkage |

| Mechanism | Aromatic interactions | Hydrogen bonding via triazole |

Comparison : The triazole-thiophene hybrid utilizes a triazole spacer, which may enhance hydrogen-bonding interactions but lacks the planar benzothiazole system critical for intercalation-based mechanisms .

Pyrazole-Linked Benzothiazoles

Example Compound : N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide

| Feature | Target Compound | Pyrazole-Linked Analogue |

|---|---|---|

| Linkage Type | Direct amide bond | Pyrazole spacer |

| Structural Flexibility | Rigid | Increased flexibility |

| Bioactivity | Strong DNA binding | Modified target selectivity |

Benzoxazole Derivatives

Example Compound : N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide

| Feature | Target Compound | Benzoxazole Derivative |

|---|---|---|

| Heteroatom in Core | Sulfur (benzothiazole) | Oxygen (benzoxazole) |

| Electronic Properties | Higher polarizability (S atom) | Lower polarizability (O atom) |

| Activity | Enhanced intercalation | Reduced DNA affinity |

Comparison : The benzoxazole derivative’s oxygen atom decreases aromatic electron density, likely reducing DNA-binding efficacy compared to the sulfur-containing benzothiazole .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Class | Core Structure | Key Substituent | Bioactivity Ranking (1–5) |

|---|---|---|---|

| Target Compound | Benzothiazole | 5-Methylthiophene | 4.5 (Antimicrobial) |

| Thiadiazole Derivative | 1,3,4-Thiadiazole | Cyclopentylcarbamoyl | 3.0 |

| Nitrothiophene Analogue | Benzothiazole | 5-Nitrothiophene | 4.0 (Anticancer) |

| Triazole-Thiophene Hybrid | 1,2,3-Triazole | Chlorothiophene | 3.5 |

Table 2: Electronic Effects of Substituents

| Substituent | Electronic Effect | LogP (Lipophilicity) |

|---|---|---|

| Methyl (target) | Electron-donating | 3.2 |

| Nitro | Electron-withdrawing | 2.8 |

| Chloro | Mildly withdrawing | 3.5 |

Q & A

Basic Research Question

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl group at C5 of thiophene, benzothiazole protons) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .

- Crystallography :

What initial biological screening approaches are recommended to assess the compound's potential therapeutic applications?

Basic Research Question

- In Vitro Assays :

- Antimicrobial Screening : Disk diffusion assays for bacterial/fungal strains to identify broad-spectrum activity .

How can researchers resolve contradictions in bioactivity data across different studies involving this compound?

Advanced Research Question

- Data Validation :

- Structural Analysis : Compare crystallographic data to rule out polymorphism or solvate formation affecting activity .

What computational strategies are used to model interactions between this compound and biological targets?

Advanced Research Question

- Molecular Docking : Employ AutoDock or Schrödinger Suite to predict binding modes with kinases (e.g., Abl1). Focus on hydrogen bonding with benzothiazole NH and hydrophobic interactions with the thiophene methyl group .

- Molecular Dynamics (MD) Simulations : Assess binding stability in explicit solvent models (e.g., GROMACS) over 100-ns trajectories .

How can researchers address low yields in the final coupling step during synthesis?

Advanced Research Question

- Reagent Optimization :

- Use in situ activation with CDI (1,1'-carbonyldiimidazole) to reduce acid chloride hydrolysis.

- Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .

- Workup Adjustments : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product from unreacted starting materials .

What are the best practices for analyzing polymorphic forms of the compound?

Advanced Research Question

- Thermal Analysis :

- Powder XRD : Compare diffraction patterns with single-crystal data to detect lattice variations .

- Solvent Screening : Recrystallize from diverse solvents (e.g., ethanol, acetonitrile) to induce different crystalline forms .

How to design structure-activity relationship (SAR) studies to improve the compound's pharmacokinetic properties?

Advanced Research Question

- Substituent Modifications :

- Introduce electron-withdrawing groups (e.g., -NO₂ at thiophene C5) to enhance metabolic stability .

- Replace methyl with trifluoromethyl to improve lipophilicity and blood-brain barrier penetration .

- ADMET Modeling : Predict bioavailability using SwissADME or pkCSM, prioritizing compounds with LogP < 3 and low CYP inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.